Metaborate

Description

Properties

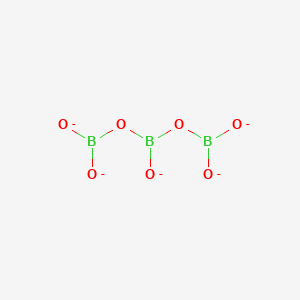

Molecular Formula |

B3O7-5 |

|---|---|

Molecular Weight |

144.4 g/mol |

IUPAC Name |

bis(dioxidoboranyloxy)borinate |

InChI |

InChI=1S/B3O7/c4-1(5)9-3(8)10-2(6)7/q-5 |

InChI Key |

NGKQNTOXCAGWRY-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])OB([O-])OB([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium metaborate (NaBO₂) is a crucial inorganic compound with diverse applications, including the synthesis of sodium borohydride, a key reagent in organic synthesis and a promising hydrogen storage material. Its role as a precursor necessitates the availability of high-purity anhydrous material. This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous sodium this compound, focusing on solid-state reactions and thermal dehydration of its hydrated forms. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy.

Core Synthesis Methodologies

Two principal routes for the synthesis of anhydrous sodium this compound are well-documented: the high-temperature solid-state reaction of boron and sodium precursors, and the controlled thermal dehydration of sodium this compound hydrates. A third, less common approach, flux synthesis, is also briefly discussed as a potential alternative.

Solid-State Synthesis

The solid-state reaction method involves the direct reaction of solid precursors at elevated temperatures to yield anhydrous sodium this compound. This approach is advantageous for producing the anhydrous form directly, circumventing the need for a separate dehydration step.

Objective: To synthesize anhydrous sodium this compound via a solid-state reaction between anhydrous borax (B76245) (Na₂B₄O₇) and sodium hydroxide (B78521) (NaOH).

Materials:

-

Anhydrous borax (Na₂B₄O₇), finely powdered

-

Sodium hydroxide (NaOH), pellets or powder

-

High-purity inert gas (e.g., Argon or Nitrogen)

-

Crucible (e.g., alumina, nickel, or platinum)

-

High-temperature furnace with atmospheric control

-

Ball mill or mortar and pestle

Procedure:

-

Stoichiometric Calculation: The balanced chemical equation for the reaction is: Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O(g) A stoichiometric molar ratio of 1:2 for anhydrous borax to sodium hydroxide is typically used.

-

Homogenization of Reactants: The anhydrous borax and sodium hydroxide are intimately mixed to ensure maximum contact between the reactants. This can be achieved by:

-

Ball Milling: For larger scale preparations and optimal homogeneity, the reactants are milled together in a sealed container for a specified duration.

-

Mortar and Pestle: For smaller scale synthesis, the reactants can be thoroughly ground together in a mortar and pestle.

-

-

Reaction:

-

The homogenized mixture is transferred to a suitable crucible.

-

The crucible is placed in a high-temperature furnace.

-

The furnace is purged with an inert gas to displace air and prevent unwanted side reactions. A constant flow of inert gas should be maintained throughout the heating process.

-

The temperature is ramped up to the desired reaction temperature. The formation of anhydrous sodium this compound is reported to initiate at approximately 295°C and is completed by 595°C[1]. A common protocol involves heating the mixture at a controlled rate (e.g., 5-20°C/min) to the final temperature.

-

The reaction is held at the final temperature for a sufficient duration to ensure complete conversion.

-

-

Cooling and Product Recovery:

-

After the reaction is complete, the furnace is cooled to room temperature under the inert atmosphere.

-

The resulting anhydrous sodium this compound is recovered from the crucible. The product should be a white, crystalline solid.

-

-

Characterization: The purity and identity of the synthesized anhydrous sodium this compound can be confirmed using analytical techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy.

Anhydrous sodium this compound can also be synthesized from concentrated tincal, a naturally occurring form of borax. This method has been reported to yield the anhydrous product after heating at 400°C for 5 hours.

Thermal Dehydration of Sodium this compound Hydrates

This method involves the controlled heating of hydrated forms of sodium this compound, most commonly the dihydrate (NaBO₂·2H₂O) or the tetrahydrate (NaBO₂·4H₂O), to drive off the water of crystallization and obtain the anhydrous product.

Objective: To prepare anhydrous sodium this compound by the thermal dehydration of sodium this compound dihydrate.

Materials:

-

Sodium this compound dihydrate (NaBO₂·2H₂O)

-

High-purity inert gas (e.g., Argon or Nitrogen) or vacuum system

-

Crucible or sample holder suitable for thermal analysis (e.g., alumina, platinum)

-

Tube furnace or thermogravimetric analyzer (TGA) with atmospheric control

Procedure:

-

Sample Preparation: A known quantity of sodium this compound dihydrate is placed in the crucible or sample holder.

-

Dehydration:

-

The sample is placed in the furnace or TGA.

-

The system is purged with an inert gas or evacuated to a low pressure to facilitate the removal of water vapor.

-

The temperature is increased according to a controlled heating program. The dehydration of NaBO₂·2H₂O occurs in a stepwise manner.

-

To obtain the anhydrous form, a final temperature of at least 350°C is recommended to ensure complete removal of water.

-

-

Cooling and Product Recovery:

-

After holding at the final temperature, the system is cooled to room temperature under the inert atmosphere or vacuum.

-

The resulting anhydrous sodium this compound is collected.

-

-

Characterization: The progress of the dehydration and the final product can be analyzed using TGA, Differential Scanning Calorimetry (DSC), XRD, and FTIR.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of anhydrous sodium this compound.

Table 1: Reaction Parameters for Solid-State Synthesis of Anhydrous Sodium this compound

| Starting Materials | Molar Ratio | Temperature Program | Reaction Time | Atmosphere |

| Anhydrous Borax (Na₂B₄O₇) + Sodium Hydroxide (NaOH) | 1:2 | Ramp to 595°C (initiation at 295°C)[1] | Not specified | Inert |

| Concentrated Tincal | Not applicable | 400°C | 5 hours | Not specified |

Table 2: Thermal Dehydration Profile of Sodium this compound Dihydrate (NaBO₂·2H₂O)

| Temperature Range (°C) | Dehydration Step | Product Formed | Moles of H₂O Lost |

| 83 - 155 | First Dehydration | Na₃[B₃O₅(OH)₂] (1/3 hydrate) | 5/3 per NaBO₂·2H₂O |

| 249 - 280 | Final Dehydration | NaBO₂ (anhydrous) | 1/3 per NaBO₂·2H₂O |

| > 350 | Complete Dehydration | NaBO₂ (anhydrous) | 2 per NaBO₂·2H₂O |

Mandatory Visualization

The following diagrams illustrate the workflows for the synthesis of anhydrous sodium this compound.

Caption: Solid-State Synthesis Workflow.

Caption: Thermal Dehydration Pathway.

Flux Synthesis: A Potential Alternative

Conclusion

The synthesis of anhydrous sodium this compound can be reliably achieved through both solid-state reaction and thermal dehydration methodologies. The choice of method will depend on factors such as the available starting materials, desired scale of production, and the required purity of the final product. The solid-state route offers a direct path to the anhydrous material, while thermal dehydration provides a means to utilize commercially available hydrated forms. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory-scale synthesis of this important chemical precursor.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Sodium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (NaBO₂) is an inorganic compound with significant industrial and research applications, ranging from the manufacturing of borosilicate glasses and adhesives to its role in hydrogen storage cycles as a byproduct of sodium borohydride (B1222165) hydrolysis.[1][2] This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of anhydrous sodium this compound and its hydrated forms. It includes detailed experimental protocols for its synthesis and characterization, quantitative data presented in structured tables, and visualizations of relevant chemical processes.

Crystal Structure

Sodium this compound exists in an anhydrous form and several hydrated forms, each with a distinct crystal structure. The level of hydration is dependent on the temperature at which it crystallizes from a solution.[3]

-

Anhydrous Sodium this compound (NaBO₂): The anhydrous form crystallizes in the hexagonal crystal system with the space group R-3c.[4] A more accurate representation of its formula is Na₃B₃O₆, as the this compound ions form a trimeric ring structure, [B₃O₆]³⁻.[3]

-

Sodium this compound Dihydrate (NaBO₂·2H₂O): The dihydrate crystallizes in the triclinic system, although it is nearly monoclinic with α and γ angles close to 90°.[3]

-

Sodium this compound Tetrahydrate (NaBO₂·4H₂O): The tetrahydrate form crystallizes in the trigonal crystal system.[4]

-

Sodium this compound Hemihydrate (NaBO₂·0.5H₂O): This hydrate (B1144303) is formed at temperatures between 105 °C and the boiling point of its aqueous solution.[3]

A summary of the crystallographic data for the common forms of sodium this compound is presented in Table 1.

Table 1: Crystallographic Data for Sodium this compound and Its Hydrates

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

| Anhydrous Sodium this compound | NaBO₂ | Hexagonal | R-3c | a = 12.75 Å, c = 7.33 Å (rhombohedral lattice) |

| Sodium this compound Dihydrate | NaBO₂·2H₂O | Triclinic | - | a = 6.78 Å, b = 10.58 Å, c = 5.88 Å, α = 91.5°, β = 22.5°, γ = 89°[3] |

| Sodium this compound Tetrahydrate | NaBO₂·4H₂O | Trigonal | - | Not available in the searched literature. |

Physicochemical Properties

The physical and chemical properties of sodium this compound are influenced by its degree of hydration. Key properties are summarized in the following tables.

Table 2: General Physicochemical Properties

| Property | Anhydrous (NaBO₂) | Dihydrate (NaBO₂·2H₂O) | Tetrahydrate (NaBO₂·4H₂O) |

| Molar Mass ( g/mol ) | 65.80[5] | 101.83[5] | 137.86[4] |

| Appearance | Colorless crystals[3] | White, odorless crystalline granules[5] | White crystalline solid |

| Density/Specific Gravity | 2.464 g/cm³[3] | 1.905 g/cm³[3] | 1.74 g/cm³[6] |

| Melting Point (°C) | 966[3] | 90-95[5] | 53.5 |

Table 3: Solubility in Water

| Compound | Temperature (°C) | Solubility ( g/100 mL) |

| Anhydrous (NaBO₂) | 0 | 16.4[3] |

| 25 | 28.2[3] | |

| 100 | 125.2[3] | |

| Dihydrate (NaBO₂·2H₂O) | 20 | 31.0 |

| 100 | 81.1 | |

| Tetrahydrate (NaBO₂·4H₂O) | 20 | 41.9 |

| 100 | 109.8 |

Table 4: Thermal Properties and Decomposition

| Compound | Thermal Event | Temperature Range (°C) | Enthalpy Change |

| Tetrahydrate (NaBO₂·4H₂O) | Dehydration to Anhydrous | - | ΔH = 55.532 kJ/mol[7] |

| Dihydrate (NaBO₂·2H₂O) | Dehydration to Hemihydrate | - | Heat of hydration = 58.1 kJ/mol[5] |

| Dihydrate (NaBO₂·2H₂O) | Step 1 Dehydration to Na₃[B₃O₅(OH)₂] | 83 - 155[8] | - |

| Na₃[B₃O₅(OH)₂] | Step 2 Dehydration to Anhydrous | 249 - 280[8] | - |

Experimental Protocols

Synthesis of Sodium this compound Hydrates

Objective: To synthesize sodium this compound dihydrate and tetrahydrate from borax (B76245) and sodium hydroxide (B78521).

Classical Method for Sodium this compound Dihydrate: [9]

-

Reactants: Kernite (or another borate (B1201080) mineral), water, and sodium hydroxide.

-

Procedure:

-

A mixture of kernite, water, and sodium hydroxide is prepared.

-

The mixture is heated to 80°C in a water bath.

-

The solution is mechanically stirred for 2 hours to ensure homogenous mixing.

-

After the reaction, the solution is allowed to cool to 25°C, at which point a white solid will form.

-

The solid product is then dried at 40°C.

-

Ultrasound-Assisted Synthesis of Sodium this compound Tetrahydrate: [2][9]

-

Reactants: Borax, sodium hydroxide solution.

-

Procedure:

-

Prepare a mixture of borax and a sodium hydroxide solution.

-

The mixture is irradiated with ultrasonic waves (e.g., 35 kHz) for a specified time (e.g., up to 2 hours), with periodic sampling to monitor the reaction progress.

-

The reaction temperature is maintained at 80°C.

-

Following the reaction, the solution is cooled to 25°C to allow for the precipitation of the white solid product.

-

The product is then dried at 40°C.

-

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure and phase purity of sodium this compound samples.

-

Sample Preparation:

-

The sodium this compound hydrate sample is finely ground into a powder using a mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat and smooth surface.

-

-

Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Data Acquisition:

-

The sample is irradiated with the X-ray beam at a continuously varying incident angle (θ).

-

The detector, positioned at an angle of 2θ relative to the incident beam, records the intensity of the diffracted X-rays.

-

The scan is typically performed over a 2θ range relevant for borate compounds (e.g., 10-80°).

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

-

These peaks are then compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to confirm the identity and phase purity of the sample.[9]

-

Lattice parameters can be refined from the positions of the diffraction peaks.

-

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and dehydration of sodium this compound hydrates.

-

Sample Preparation: A small, accurately weighed amount of the hydrated sodium this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer, often coupled with a differential scanning calorimeter (TGA/DSC) or a differential thermal analyzer (TGA/DTA), is used.

-

Experimental Conditions:

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400-600°C) at a controlled, linear heating rate (e.g., 1-10°C/min).

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidation.

-

-

Data Analysis:

-

The TGA curve plots the sample's mass as a function of temperature.

-

The stepwise mass losses observed in the curve correspond to the dehydration events, and the magnitude of each mass loss can be used to determine the number of water molecules lost at each stage.

-

The DTA or DSC curve, which plots the heat flow to or from the sample, reveals whether the dehydration processes are endothermic or exothermic.

-

Raman Spectroscopy

Objective: To characterize the vibrational modes of the borate anions and study the structural changes during dehydration.

-

Sample Preparation: A small amount of the sodium this compound sample is placed on a microscope slide or in a suitable container for analysis. For in-situ studies of dehydration, the sample can be placed in a temperature-controlled cell.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a sensitive detector is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons based on their frequency shift relative to the incident laser frequency.

-

The intensity of the scattered light is recorded as a function of the Raman shift (typically in units of cm⁻¹).

-

-

Data Analysis:

-

The resulting Raman spectrum shows a series of peaks corresponding to the specific vibrational modes of the molecules in the sample.

-

The positions and relative intensities of these peaks can be used to identify the different borate species present (e.g., tetrahedral vs. trigonal boron coordination) and to monitor changes in the crystal structure as a function of temperature or other variables.

-

Signaling Pathways and Logical Relationships

Regeneration of Sodium Borohydride

Sodium this compound is a key byproduct in the hydrolysis of sodium borohydride, a promising hydrogen storage material. The efficient regeneration of sodium borohydride from sodium this compound is crucial for a sustainable hydrogen economy. The overall workflow can be visualized as a cycle.

Borate Crosslinking in Starch Adhesives

Sodium this compound plays a crucial role in modifying the properties of starch-based adhesives. It facilitates the crosslinking of starch polymer chains, leading to increased viscosity and tackiness.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sodium this compound - Wikipedia [en.wikipedia.org]

- 4. Sodium this compound tetrahydrate | BH8NaO6 | CID 23694267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium this compound | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. physics.rutgers.edu [physics.rutgers.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Researching | Quantitative Analysis of Monoborates (H3BO3 and $\mathrm {B(OH)^{-}_{4}}$ in Aqueous Solution by Raman Spectroscopy [m.researching.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. borax.com [borax.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metaborate (LiBO₂) is an inorganic salt that has garnered significant attention across various scientific disciplines.[1] Its utility extends from the manufacturing of specialized glasses and ceramics to serving as a crucial flux in sample preparation for analytical techniques such as X-ray fluorescence (XRF), inductively coupled plasma-optical emission spectrometry (ICP-OES), and atomic absorption spectroscopy (AAS).[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of lithium this compound, complete with detailed experimental protocols and visual representations of key processes to support researchers in their laboratory work.

Core Physical and Chemical Properties

The fundamental properties of lithium this compound are summarized in the tables below, offering a clear and concise reference for laboratory applications.

Table 1: Physical Properties of Lithium this compound

| Property | Value |

| Molecular Formula | LiBO₂ |

| Molar Mass | 49.751 g/mol [4] |

| Appearance | White, hygroscopic, monoclinic crystals[4] |

| Density | 2.223 g/cm³[4] |

| Melting Point | 849 °C (1560 °F; 1122 K)[4] |

| Boiling Point | Not available |

| Solubility in Water | 0.89 g/100 mL (0 °C) 2.57 g/100 mL (20 °C) 11.8 g/100 mL (80 °C)[4] |

| Solubility in other solvents | Soluble in ethanol[4] |

Table 2: Crystal Structure Properties of α-Lithium this compound

| Property | Value |

| Crystal System | Monoclinic[5] |

| Space Group | P2₁/c[5] |

| Lattice Parameters | a = 5.838 Å b = 4.348 Å c = 6.449 Å β = 115.12°[5] |

| B-O distances | 148.3 pm[4] |

| Li-O distances | 196 pm[4] |

Chemical Behavior and Reactivity

Lithium this compound is a stable compound under normal conditions.[6] It is known for its ability to dissolve acidic oxides, a property that is leveraged in its application as a fusion flux.[3] When mixed with lithium tetraborate (B1243019) (Li₂B₄O₇), which dissolves basic oxides, it can be used to prepare a wide range of inorganic samples for analysis.[3] Common mixtures include ratios of lithium tetraborate to lithium this compound such as 66:34 and 50:50 for general purposes, and 35.3:64.7 for more acidic samples.[7][8]

The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the air.[9] It can exist in hydrated forms, with the dihydrate (LiBO₂·2H₂O) being a common variant.[10] Thermal dehydration of the dihydrate proceeds in stages, forming intermediate hydrates before yielding the anhydrous form.[11]

Experimental Protocols

Synthesis of Lithium this compound

A common laboratory-scale synthesis of lithium this compound involves the reaction of boric acid with lithium carbonate.[12]

Methodology:

-

Combine stoichiometric amounts of boric acid (H₃BO₃) and lithium carbonate (Li₂CO₃) in a platinum crucible.

-

Heat the mixture gradually to melt the reactants.

-

Continue heating until a clear, homogeneous melt is obtained.

-

Cool the melt to obtain a fibrous mass of monoclinic needles of lithium this compound.[5]

Determination of Melting Point (Capillary Method)

The melting point of lithium this compound can be determined using the capillary method with a melting point apparatus.[13][14]

Methodology:

-

Finely grind a small amount of anhydrous lithium this compound using a mortar and pestle.[15]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10 °C/minute) until the temperature is about 15-20 °C below the expected melting point (849 °C).

-

Reduce the heating rate to 1-2 °C/minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[16]

Determination of Density (Pycnometer Method)

The density of lithium this compound can be accurately measured using a pycnometer.[9][17]

Methodology:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with a liquid of known density in which lithium this compound is insoluble (e.g., a non-polar solvent) and weigh it again (m₂). The volume of the pycnometer (V) can be calculated as V = (m₂ - m₁) / ρ_liquid.

-

Empty and dry the pycnometer. Add a known mass of the lithium this compound sample (m_sample) to the pycnometer and weigh it (m₃).

-

Fill the pycnometer containing the sample with the same liquid and weigh it (m₄).

-

The volume of the liquid in the presence of the sample is V_liquid = (m₄ - m₃) / ρ_liquid.

-

The volume of the lithium this compound sample is V_sample = V - V_liquid.

-

The density of lithium this compound is then calculated as ρ_sample = m_sample / V_sample.

Determination of Solubility (Equilibrium Solubility Method)

The solubility of lithium this compound in water at a specific temperature can be determined by the equilibrium solubility method.[18]

Methodology:

-

Prepare a supersaturated solution of lithium this compound in a known volume of deionized water in a sealed container.

-

Agitate the solution at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of lithium this compound in the supernatant using a suitable analytical technique, such as ICP-OES for lithium or boron, or by gravimetric analysis after evaporating the solvent.

-

The solubility is expressed as the mass of solute per 100 mL of solvent.

Borate (B1201080) Fusion Sample Preparation Workflow

Lithium this compound is a key component in the borate fusion technique for preparing solid samples for XRF and ICP analysis. This process eliminates particle size and mineralogical effects, leading to more accurate and precise results.[19][20]

Caption: Workflow for borate fusion sample preparation using lithium this compound.

Detailed Methodology for Borate Fusion for XRF Analysis:

-

Sample Preparation: The solid sample is first crushed and then ground into a fine powder (typically < 100 µm) to ensure homogeneity.[19] A precise amount of the powdered sample is weighed.

-

Mixing: The weighed sample is thoroughly mixed with a pre-weighed amount of lithium borate flux (a mixture of lithium this compound and lithium tetraborate). The sample-to-flux ratio is critical and depends on the sample matrix. A non-wetting agent like lithium bromide may also be added to prevent the molten bead from sticking to the mold.[3]

-

Fusion: The mixture is transferred to a platinum crucible. The crucible is then heated in a fusion instrument to a high temperature (typically 1000-1100 °C).[19] The instrument agitates the crucible to ensure the sample completely dissolves in the molten flux, forming a homogeneous melt.

-

Casting and Cooling: The molten mixture is poured into a platinum mold and cooled rapidly to form a stable, homogeneous glass disc.[19]

-

Analysis: The resulting glass disc is then analyzed by X-ray fluorescence spectrometry.

Conclusion

Lithium this compound is a versatile and indispensable compound in both materials science and analytical chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe application in research and development. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and professionals, enabling them to leverage the unique characteristics of lithium this compound to achieve accurate and reliable experimental outcomes.

References

- 1. PlumX [plu.mx]

- 2. A New Sample Preparation Method Using Borate Fusion for X-ray Fluorescence Analysis of Vanadium, Chromium, Cobalt, Molybdenum, and Tungsten in High-speed Steel [jstage.jst.go.jp]

- 3. Lithium this compound - Wikipedia [en.wikipedia.org]

- 4. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. Borate fusion sample preparation for the x-ray fluorescence spectroscopy analysis of solid heterogeneous catalysts [aaltodoc.aalto.fi]

- 8. Understanding the reaction pathway of lithium borohydride-hydroxide-based multi-component systems for enhanced hydrogen storage - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA05368K [pubs.rsc.org]

- 9. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 10. A new synthesis method for lithium borate compounds | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 11. researchgate.net [researchgate.net]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. Borate Fusion Sample Preparation Instrument Gas Fluxer - 911Metallurgist [911metallurgist.com]

An In-Depth Technical Guide to the Structure of the Metaborate Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of the metaborate anion (BO₂⁻). The this compound anion is a fundamental boron-oxygen species that exhibits remarkable structural diversity, existing in monomeric, oligomeric, and polymeric forms. This guide delves into the intricate bonding arrangements, quantitative structural parameters, and the experimental methodologies used to elucidate these structures, offering valuable insights for professionals in materials science, inorganic chemistry, and drug development where borate-containing compounds are of increasing interest.

Fundamental Structure and Bonding

The empirical formula of the this compound anion is BO₂⁻. However, this simple representation belies the complexity of its structural chemistry. In the solid state, the this compound anion rarely exists as a discrete monomer. Instead, it polymerizes to form more stable, extended structures. The coordination of the boron atom in these structures is a key determinant of the overall architecture, with boron adopting either a trigonal planar (BO₃) or a tetrahedral (BO₄) geometry. This flexibility in coordination and the ability of oxygen atoms to bridge between boron centers give rise to the diverse forms of the this compound anion.

The primary forms of the this compound anion are:

-

Cyclic Trimer ([B₃O₆]³⁻): This is a common structural motif for metaborates of alkali metals, such as anhydrous sodium this compound (Na₃B₃O₆) and potassium this compound. The anion consists of a six-membered ring of alternating boron and oxygen atoms. Each boron atom is bonded to one exocyclic oxygen atom, resulting in a trigonal planar coordination for each boron.[1]

-

Infinite Polymeric Chain ([BO₂]ₙⁿ⁻): In compounds like calcium this compound (Ca(BO₂)₂), the this compound anions link to form infinite chains. Each BO₃ unit is connected to two other units through shared oxygen atoms.[2]

-

Three-Dimensional Framework: A more complex, three-dimensional anionic framework has been identified in anhydrous zinc this compound (Zn₄O(BO₂)₆). In this structure, the boron atoms are tetrahedrally coordinated by four oxygen atoms, forming a robust network.[3][4]

Quantitative Structural Data

The precise geometry of the this compound anion in its various forms has been determined primarily through single-crystal X-ray diffraction. The following tables summarize key quantitative data for representative this compound compounds.

Table 1: Structural Parameters of the Cyclic this compound Anion ([B₃O₆]³⁻) in Anhydrous Sodium this compound (Na₃B₃O₆)

| Parameter | Value | Reference |

| Bond Lengths | ||

| B-O (in-ring) | 1.43 Å | |

| B-O (exocyclic) | 1.27 - 1.29 Å | [5] |

| Bond Angles | ||

| O-B-O (in-ring) | ~112° | |

| O-B-O (involving exocyclic O) | ~124° | |

| B-O-B (in-ring) | ~128° |

Table 2: Structural Parameters of the Polymeric this compound Anion in Calcium this compound (Ca(BO₂)₂)

| Parameter | Value |

| Bond Lengths | |

| B-O (bridging) | ~1.38 Å |

| B-O (terminal) | ~1.28 Å |

| Bond Angles | |

| O-B-O | ~120° |

| B-O-B | ~130° |

Table 3: Crystal Structure Data for the 3D Framework in Anhydrous Zinc this compound (Zn₄O(BO₂)₆)

| Parameter | Value | Reference |

| Crystal System | Cubic | [3] |

| Space Group | I 4 3m | [3] |

| Unit Cell Parameter (a) | 7.48 Å | [3] |

| Boron Coordination | Tetrahedral | [4] |

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for probing the structure of this compound anions. The vibrational modes are sensitive to the coordination of the boron atoms and the connectivity of the borate (B1201080) units.

Table 4: Key Vibrational Modes of the Cyclic this compound Anion ([B₃O₆]³⁻)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1450 | Asymmetric B-O stretching (exocyclic) |

| ~940 | Symmetric B-O stretching (exocyclic) |

| ~705 | Ring breathing mode |

| ~600 | Out-of-plane bending |

Experimental Protocols

The elucidation of the this compound anion structure relies on a combination of synthesis and advanced characterization techniques. Below are detailed methodologies for the preparation and analysis of a representative this compound, anhydrous sodium this compound.

Synthesis of Anhydrous Sodium this compound (Na₃B₃O₆)

Objective: To synthesize anhydrous sodium this compound from sodium carbonate and boron oxide.

Materials:

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Boric oxide (B₂O₃)

-

Platinum crucible

-

High-temperature furnace

-

Desiccator

Procedure:

-

Stoichiometric Mixture Preparation: Accurately weigh stoichiometric amounts of anhydrous sodium carbonate and boric oxide. The balanced chemical equation is: 3Na₂CO₃ + 3B₂O₃ → 2Na₃B₃O₆ + 3CO₂.

-

Grinding: Thoroughly grind the reactants together in a mortar to ensure a homogeneous mixture.

-

Fusion: Transfer the mixture to a platinum crucible. Place the crucible in a high-temperature furnace.

-

Heating Profile: Gradually heat the furnace to 800-900 °C. Maintain this temperature for several hours to ensure the reaction goes to completion and all carbon dioxide is expelled.

-

Cooling: Slowly cool the furnace to room temperature to allow for the formation of a crystalline solid.

-

Storage: Once cooled, transfer the anhydrous sodium this compound to a desiccator for storage to prevent hydration from atmospheric moisture.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the precise atomic arrangement, bond lengths, and bond angles of anhydrous sodium this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6]

-

Goniometer head

-

Microscope for crystal mounting

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal of anhydrous sodium this compound (typically < 0.5 mm in all dimensions) and mount it on a goniometer head using a suitable adhesive or oil.[4]

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with diffraction images recorded at each step.[6]

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.[7]

Raman Spectroscopy Analysis

Objective: To identify the characteristic vibrational modes of the cyclic this compound anion in the solid state.

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope for sample focusing.

-

Sample holder for solid powders.

Procedure:

-

Sample Preparation: Place a small amount of the powdered anhydrous sodium this compound sample onto a microscope slide or into a sample cup.[8][9]

-

Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

Data Acquisition: Place the sample under the microscope objective and focus the laser onto the sample surface. Acquire the Raman spectrum over the desired spectral range (e.g., 100-2000 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: Process the acquired spectrum to remove any background fluorescence and identify the positions and relative intensities of the Raman bands. These bands can then be assigned to specific vibrational modes of the this compound anion based on established literature and theoretical calculations.

Visualizations

The following diagrams illustrate the structures of the different forms of the this compound anion and a typical experimental workflow for its structural determination.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. scilit.com [scilit.com]

- 4. Single crystal growth and physical properties of cubic Zn4O(BO2)6 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. erp.iitkgp.ac.in [erp.iitkgp.ac.in]

- 8. plus.ac.at [plus.ac.at]

- 9. THE PULSAR Engineering [thepulsar.be]

The Hydrolysis of Metaborate in Aqueous Solutions: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaborate (BO₂⁻), a fundamental boron species, plays a crucial role in a variety of chemical and biological processes. Its hydrolysis in aqueous solutions to form boric acid and its conjugate base, the tetrahydroxyborate anion, is a key reaction influencing pH, boron speciation, and the bioavailability of boron. This technical guide provides an in-depth exploration of the mechanism of this compound hydrolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support research and development in fields ranging from materials science to pharmacology.

Core Mechanism of this compound Hydrolysis

In aqueous solutions, the this compound anion (BO₂⁻) readily undergoes hydrolysis. The primary reaction involves the addition of water to the boron center, leading to the formation of the tetrahydroxyborate anion ([B(OH)₄]⁻). This species is in equilibrium with boric acid (B(OH)₃), a weak Lewis acid, and the hydroxide (B78521) ion (OH⁻).

The overall equilibrium can be represented as:

BO₂⁻ + 2H₂O ⇌ [B(OH)₄]⁻ ⇌ B(OH)₃ + OH⁻

The position of this equilibrium is highly dependent on the pH of the solution. In acidic to neutral conditions, the equilibrium favors the formation of boric acid, while in alkaline conditions, the tetrahydroxyborate anion is the predominant species.

Reaction Pathway

The hydrolysis of the this compound ion is believed to proceed through a nucleophilic attack of a water molecule on the electron-deficient boron atom of the this compound ion. This initial step is followed by proton transfer, leading to the formation of the tetrahedral tetrahydroxyborate anion.

Quantitative Data on Hydrolysis Kinetics

While extensive experimental data on the hydrolysis kinetics of the simple this compound ion (BO₂⁻) is limited in the literature, theoretical studies and investigations into the related boric acid-borate equilibrium provide valuable insights into the reaction rates. The interconversion between boric acid and the borate (B1201080) ion is a key part of the overall hydrolysis process.

The forward (k_f) and reverse (k_r) rate constants for the reaction B(OH)₃ + OH⁻ ⇌ [B(OH)₄]⁻ have been a subject of theoretical and experimental investigation. These rates are crucial for understanding the dynamics of boron speciation.

| Temperature (°C) | pH | Method | Forward Rate Constant (k_f) (M⁻¹s⁻¹) | Reverse Rate Constant (k_r) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 25 | 9.24 | Theoretical Calculation | 1.9 x 10¹⁰ | 2.0 x 10⁶ | 15-20 (calculated) | Theoretical studies on boric acid-borate equilibrium.[1][2] |

| 25 | >10 | 11B NMR Spectroscopy | - | - | - | Mechanistic studies on borohydride (B1222165) hydrolysis.[3] |

Experimental Protocols for Studying this compound Hydrolysis

Several analytical techniques can be employed to investigate the kinetics and mechanism of this compound hydrolysis. The choice of method depends on the specific research question, the timescale of the reaction, and the available instrumentation.

Potentiometric Titration

Objective: To determine the equilibrium constants and monitor the pH changes during hydrolysis, which provides indirect information about the reaction kinetics.

Methodology:

-

Solution Preparation: Prepare a standard solution of sodium this compound in deionized water. Prepare a standardized solution of a strong acid (e.g., HCl).

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a reference electrode. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Titration Procedure: Add the strong acid titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve. The pKa of boric acid can be calculated from the pH at the half-equivalence point. By performing titrations at different temperatures, the thermodynamic parameters of the hydrolysis equilibrium can be determined.

Raman Spectroscopy

Objective: To monitor the real-time changes in the concentrations of different borate species during hydrolysis.

Methodology:

-

Instrumentation: Utilize a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector. A temperature-controlled sample holder or a flow cell is recommended for kinetic studies.[4]

-

Sample Preparation: Prepare a solution of sodium this compound in a Raman-inactive solvent (e.g., water). The concentration should be optimized for a good signal-to-noise ratio.

-

Data Acquisition: Acquire Raman spectra of the solution at different time intervals after the initiation of hydrolysis (e.g., by a rapid pH or temperature jump).

-

Spectral Analysis: The Raman spectra will show characteristic peaks for different borate species. For example, the symmetric stretching mode of the B-O bond in the tetrahydroxyborate anion ([B(OH)₄]⁻) and boric acid (B(OH)₃) appear at distinct wavenumbers. The intensity of these peaks is proportional to the concentration of the respective species.

-

Kinetic Analysis: By plotting the peak intensities as a function of time, the rate constants for the hydrolysis reaction can be determined.

11B Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different boron species present in solution and to study the kinetics of their interconversion.

Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a boron-11 (B1246496) probe.

-

Sample Preparation: Dissolve the this compound salt in a suitable solvent (e.g., D₂O to avoid a large solvent signal in ¹H NMR). The concentration should be sufficient for good signal detection.

-

Data Acquisition: Acquire 11B NMR spectra at various time points after initiating the hydrolysis. Temperature control of the NMR probe is crucial for kinetic studies.

-

Spectral Analysis: Different boron species will have distinct chemical shifts in the 11B NMR spectrum. For example, tetrahedral boron in [B(OH)₄]⁻ resonates at a different frequency than trigonal boron in B(OH)₃.

-

Quantitative Analysis: The relative concentrations of the different species can be determined by integrating the areas of their corresponding peaks. Following these concentrations over time allows for the determination of the reaction kinetics.[3]

Signaling Pathways and Logical Relationships

The hydrolysis of this compound is a fundamental chemical transformation rather than a biological signaling pathway. However, the equilibrium between boric acid and borate is critically important in biological systems, as it can affect the activity of enzymes and the transport of molecules across cell membranes. The logical relationship governing this process is the pH-dependent equilibrium.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications across various scientific disciplines. While direct experimental kinetic data for the simple this compound ion remains an area for further investigation, a combination of theoretical studies on the boric acid-borate equilibrium and advanced spectroscopic techniques provides a robust framework for understanding its mechanism. This guide has outlined the core principles of this compound hydrolysis, presented available quantitative insights, and detailed the experimental protocols necessary for its study. The provided visualizations of reaction pathways and experimental workflows serve as a practical resource for researchers and professionals engaged in the study and application of boron chemistry.

References

- 1. soest.hawaii.edu [soest.hawaii.edu]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride–ammonia borane mixtures: a solution-state 11B NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties of Molten Lithium Metaborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of molten lithium metaborate (LiBO₂). Lithium this compound is a crucial compound in various scientific and industrial applications, including the preparation of samples for analysis by X-ray fluorescence (XRF), atomic absorption spectroscopy (AAS), and inductively coupled plasma (ICP) by fusing with a wide range of oxides.[1] A thorough understanding of its thermodynamic properties in the molten state is essential for optimizing these processes and for the development of new applications.

This guide summarizes available quantitative data in structured tables, details the experimental protocols for key measurements, and provides visualizations of experimental workflows and the interrelation of thermodynamic properties.

Core Thermodynamic Properties

The thermodynamic properties of molten lithium this compound dictate its behavior at high temperatures, influencing its suitability as a flux and solvent. These properties are highly dependent on temperature.

Data Presentation

The following tables summarize the key thermodynamic properties of lithium this compound. It is important to note that while data for density and heat capacity are available, specific experimental data for the viscosity and thermal conductivity of pure molten lithium this compound are not readily found in the surveyed literature. The information provided for these properties is based on studies of similar borate (B1201080) melts and general behavior of molten salts.

Table 1: General and Solid-State Properties of Lithium this compound

| Property | Value | Reference |

| Chemical Formula | LiBO₂ | [1] |

| Molar Mass | 49.751 g/mol | [1] |

| Melting Point | 849 °C (1122 K) | [1] |

| Density (solid, at 25 °C) | 2.223 g/cm³ | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 51.3 J/mol·K | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1022 kJ/mol | [1] |

Table 2: Thermodynamic Properties of Molten Lithium this compound

| Property | Temperature (°C) | Value | Notes and References |

| Density (ρ) | 927 | ~1.75 g/cm³ | Estimated from data for xLi₂O-(1-x)B₂O₃ melts with x=0.5. Density decreases linearly with increasing temperature.[2] |

| 1177 | ~1.70 g/cm³ | Estimated from data for xLi₂O-(1-x)B₂O₃ melts with x=0.5.[2] | |

| Viscosity (η) | > 849 | Not available | Expected to decrease with increasing temperature, following an Arrhenius-type relationship. Studies on the Li₂O-B₂O₃ system show a complex dependence on composition.[3][4] |

| Heat Capacity (Cp) | 844 | 144.3 J/mol·K | Data from the NIST-JANAF Thermochemical Tables.[5] |

| 1227 | 144.3 J/mol·K | Data from the NIST-JANAF Thermochemical Tables.[5] | |

| 1727 | 144.3 J/mol·K | Data from the NIST-JANAF Thermochemical Tables.[5] | |

| Enthalpy of Fusion (ΔHfus) | 849 | Not available | A specific value for the enthalpy of fusion of anhydrous lithium this compound was not found in the surveyed literature. |

| Thermal Conductivity (k) | > 849 | Not available | For molten alkali borate systems, thermal conductivity generally increases with decreasing temperature. The relationship is complex and depends on the borate structure.[6][7] |

Experimental Protocols

The determination of thermodynamic properties of molten salts like lithium this compound requires specialized high-temperature experimental techniques.

Density Measurement (Modified Archimedean Method)

The density of molten lithium this compound can be measured using a modified Archimedean method.[2]

-

Sample Preparation: High-purity lithium this compound powder is placed in a platinum crucible.

-

Apparatus: The setup consists of a high-temperature furnace, a precision balance, and a platinum bob suspended by a platinum wire.

-

Procedure:

-

The crucible containing the sample is heated to the desired temperature above the melting point of lithium this compound (849 °C).

-

The platinum bob is first weighed in air and then submerged in the molten salt.

-

The buoyant force on the bob is determined from the difference in weight.

-

The density of the molten salt is calculated using the formula: ρ_melt = (W_air - W_melt) / V_bob where W_air is the weight of the bob in air, W_melt is the weight of the bob in the melt, and V_bob is the volume of the bob at the measurement temperature. The volume of the bob is corrected for thermal expansion.

-

-

Data Acquisition: Measurements are taken at various temperatures to determine the temperature dependence of the density.

Viscosity Measurement (Rotational Viscometer)

The viscosity of molten borates is often measured using a rotational viscometer with a concentric cylinder geometry.

-

Sample Preparation: The lithium this compound sample is melted in a crucible made of a non-reactive material such as platinum or molybdenum.

-

Apparatus: A high-temperature rotational viscometer is used, which consists of a furnace, a spindle (inner cylinder), and a crucible (outer cylinder). The spindle is connected to a motor that rotates it at a constant angular velocity, and a torque sensor measures the resistance to rotation.

-

Procedure:

-

The crucible containing the molten sample is placed in the furnace and equilibrated at the target temperature.

-

The spindle is lowered into the molten salt.

-

The spindle is rotated at a series of constant angular velocities.

-

The torque required to maintain each speed is measured.

-

-

Calculation: The viscosity is calculated from the torque, angular velocity, and the geometric parameters of the spindle and crucible. The instrument is calibrated using standard fluids of known viscosity.

Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a common technique for measuring the thermal conductivity of molten salts.

-

Sample Preparation: The lithium this compound is melted in a crucible.

-

Apparatus: The core of the apparatus is a thin platinum wire that acts as both a heating element and a resistance thermometer. The wire is submerged in the molten salt. The setup includes a power source to deliver a heat pulse to the wire and a data acquisition system to record the temperature change of the wire over time.

-

Procedure:

-

The molten salt is allowed to reach thermal equilibrium at the desired temperature.

-

A short pulse of electrical current is passed through the platinum wire, causing its temperature to rise.

-

The change in the wire's resistance, which is proportional to its temperature change, is measured with high temporal resolution.

-

-

Analysis: The thermal conductivity of the molten salt is determined from the rate of temperature increase of the wire. The data is fitted to a model that describes the transient heat conduction from a line source into an infinite medium.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflows and the conceptual relationships between the thermodynamic properties of molten lithium this compound.

Experimental Workflows

Caption: Experimental workflows for determining the thermodynamic properties of molten lithium this compound.

Interrelation of Thermodynamic Properties

Caption: Conceptual relationships between key thermodynamic properties of molten lithium this compound.

References

- 1. Lithium this compound - Wikipedia [en.wikipedia.org]

- 2. Enthalpy of Fusion | The Elements Handbook at KnowledgeDoor [knowledgedoor.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lithium Borate | Western Minmetals (SC) Corporation [matltech.com]

- 6. lithium this compound [webbook.nist.gov]

- 7. lithium this compound [webbook.nist.gov]

Spectroscopic Analysis of Crystalline Metaborate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of crystalline metaborate compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of the analytical workflows. The information herein is intended to support the structural elucidation and characterization of these important inorganic materials.

Introduction to Spectroscopic Characterization of Metaborates

Crystalline metaborates are a class of inorganic compounds characterized by the presence of the [B₃O₆]³⁻ ring or [BO₂]nⁿ⁻ chain structures. Their diverse applications in materials science, including nonlinear optics and glass manufacturing, necessitate a thorough understanding of their structural and bonding characteristics. Spectroscopic techniques are paramount in providing this insight at the atomic and molecular levels. This guide focuses on four primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD).

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from the spectroscopic analysis of various crystalline this compound compounds, facilitating a comparative understanding of their spectral features.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for probing the local environment of boron atoms, readily distinguishing between three-coordinate (B) and four-coordinate ([1]B) boron.[2][3] The chemical shift (δ) and quadrupolar coupling constant (Cq) are sensitive to the symmetry and bonding of the boron nucleus.

| Compound | Boron Coordination | Isotropic Chemical Shift (δiso) [ppm] | Quadrupolar Coupling Constant (Cq) [MHz] | Asymmetry Parameter (η) | Reference |

| Lithium this compound (LiBO₂) | B | 18.2 | 2.62 | 0.15 | [4] |

| Sodium this compound (NaBO₂) | B | 19.3 | 2.58 | 0.04 | [4] |

| Potassium this compound (KBO₂) | B | 19.0 | 2.55 | 0.00 | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and crystal lattices. In metaborates, specific absorption bands correspond to the stretching and bending vibrations of B-O bonds within the borate (B1201080) anions.[5]

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| Sodium this compound (NaBO₂) | ~1450, ~939 | Asymmetric and symmetric stretching of B-O | [6] |

| General Metaborates | 1300 - 1500 | Antisymmetric stretching of trigonal boron | [4] |

| 1020, 1150, 1280 | Asymmetric stretching of tetracoordinated boron | [4] | |

| 630 - 910 | Bending modes of trigonal and tetrahedral boron | [4] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, with different selection rules for vibrational activity. It is particularly useful for studying the symmetric vibrations of borate rings and chains.

| Compound | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| β-Barium Borate (β-BaB₂O₄) | ~630 | Internal modes of the (B₃O₆)³⁻ ring | |

| Sodium this compound (NaBO₂) | ~773 | Non-degenerate B-O bending mode (δ) | |

| ~932 | Symmetric B-O stretching vibration (νs) | ||

| ~1309 | Asymmetric B-O stretching vibration (νas) |

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying crystalline phases and determining crystal structures. The positions (2θ) and intensities of the diffraction peaks are characteristic of a specific crystalline lattice.

| Compound | 2θ (°) | d-spacing (Å) | Miller Indices (hkl) | Reference |

| Sodium this compound Dihydrate (NaB(OH)₄·2H₂O) | 16.81 | 5.27367 | - | [6] |

| 18.68 | 4.75042 | - | [6] | |

| 23.89 | 3.72536 | - | [6] | |

| 25.77 | 3.45752 | - | [6] | |

| 29.80 | 2.99781 | - | [6] | |

| 31.32 | 2.85619 | - | [6] | |

| 32.38 | 2.76525 | - | [6] | |

| 33.88 | 2.64600 | - | [6] | |

| 34.54 | 2.59673 | - | [6] | |

| 35.53 | 2.52684 | - | [6] | |

| 38.67 | 2.32880 | - | [6] | |

| 40.00 | 2.25406 | - | [6] | |

| 44.76 | 2.02468 | - | [6] | |

| 48.14 | 1.89026 | - | [6] | |

| 55.04 | 1.66704 | - | [6] | |

| 66.77 | 1.39984 | - | [6] | |

| 76.99 | 1.24055 | - | [6] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental design.

Solid-State ¹¹B Magic Angle Spinning (MAS) NMR Spectroscopy

Objective: To determine the coordination environment and local structure of boron atoms in crystalline metaborates.

Methodology:

-

Sample Preparation:

-

Finely grind the crystalline this compound sample to a homogenous powder using an agate mortar and pestle.

-

Pack the powdered sample into a zirconia rotor (typically 3.2 mm or 4 mm outer diameter). Ensure the sample is packed tightly to improve the signal-to-noise ratio and spinning stability.

-

-

Instrument Parameters:

-

Spectrometer: A high-field solid-state NMR spectrometer (e.g., 9.4 T or higher) is recommended to improve spectral resolution.

-

Probe: A magic angle spinning (MAS) probe capable of spinning rates of at least 10 kHz.

-

Nucleus: ¹¹B.

-

MAS Rate: Set the spinning rate to a stable value, typically between 10 and 15 kHz, to average out anisotropic interactions.

-

Pulse Sequence: A single-pulse excitation sequence is commonly used.

-

Recycle Delay: A recycle delay of 10-30 seconds is typically sufficient for ¹¹B, which has a relatively short spin-lattice relaxation time (T₁).

-

Chemical Shift Referencing: Reference the ¹¹B chemical shifts to a standard, such as a 1.0 M boric acid solution or solid BF₃·OEt₂.

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an appropriate line broadening factor (e.g., 50-100 Hz) and perform a Fourier transform.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Deconvolute the spectrum to quantify the relative amounts of different boron species (B and[1]B) and extract chemical shift and quadrupolar parameters.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups and vibrational modes of crystalline metaborates.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Dry spectroscopy-grade potassium bromide (KBr) powder in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Thoroughly grind approximately 1-2 mg of the crystalline this compound sample in an agate mortar and pestle to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.[6]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[1]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Source: Mid-infrared source (e.g., Globar).

-

Detector: DTGS or MCT detector.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the vibrational modes of the this compound compound.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrational modes.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder on a microscope slide or in a sample holder. No special preparation is usually required for powder samples.

-

-

Instrument Parameters:

-

Spectrometer: A dispersive Raman spectrometer or a Fourier-Transform Raman spectrometer.

-

Excitation Source: A laser with a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample damage or thermal effects.

-

Objective: Use a microscope objective to focus the laser onto the sample and collect the scattered light.

-

Grating: Select a grating that provides the desired spectral resolution.

-

Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Analysis:

-

Acquire the Raman spectrum of the sample.

-

Perform a baseline correction to remove any background fluorescence.

-

Identify and assign the Raman peaks to the specific vibrational modes of the this compound compound.

-

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the crystal structure of the this compound compound.

Methodology:

-

Sample Preparation:

-

Grind the crystalline this compound sample to a fine, uniform powder (typically <10 µm particle size) using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. This can be done by back-loading into a cavity mount or by dispersing the powder on a zero-background sample holder (e.g., a silicon wafer). Ensure the sample surface is flat and level with the surface of the holder.

-

-

Instrument Parameters:

-

Diffractometer: A powder X-ray diffractometer in a Bragg-Brentano geometry.

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å).

-

Voltage and Current: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A typical scan range is from 5° to 80° in 2θ.

-

Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are common for routine analysis.

-

-

Data Acquisition and Analysis:

-

Acquire the diffraction pattern.

-

Identify the peak positions (2θ) and their corresponding intensities.

-

Use the Bragg equation (nλ = 2d sinθ) to calculate the d-spacings for each diffraction peak.

-

Compare the experimental diffraction pattern with standard patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phase.

-

For detailed structural analysis, perform Rietveld refinement of the powder diffraction data.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for spectroscopic analysis of crystalline metaborates.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Vibrational Spectroscopy of the Metaborate Anion (BO₂⁻): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the vibrational spectroscopy of the metaborate anion (BO₂⁻). It covers the fundamental vibrational modes, experimental methodologies used for their characterization, and a summary of spectroscopic data from gas-phase, matrix-isolated, and solid-state studies. This document is intended to serve as a comprehensive resource for researchers utilizing vibrational spectroscopy to study borate-containing compounds.

Introduction to the this compound Anion

The this compound anion, with the empirical formula BO₂⁻, is a fundamental structural unit in a vast array of borate (B1201080) minerals, glasses, and synthetic materials.[1] Its structure can vary significantly depending on the environment. It can exist as a discrete, linear monomer (O=B=O)⁻, as a cyclic trimer ([B₃O₆]³⁻), or as infinite polymeric chains.[1] These structural variations give rise to distinct vibrational spectra, making techniques like Infrared (IR) and Raman spectroscopy powerful tools for their identification and characterization. Understanding the vibrational properties of the this compound anion is crucial for materials science, particularly in the development of nonlinear optical crystals and specialty glasses.[2]

Vibrational Modes of the Monomeric this compound Anion

The isolated, linear BO₂⁻ anion possesses D∞h symmetry and is expected to have 3n-5 = 4 vibrational modes. These are:

-

ν₁ (Symmetric Stretch): This mode involves the symmetric stretching of the two B-O bonds. It is Raman active but IR inactive.

-

ν₂ (Bending): This is a doubly degenerate mode involving the bending of the O-B-O angle. It is IR active.

-

ν₃ (Asymmetric Stretch): This mode involves one B-O bond stretching while the other compresses. It is IR active.

The activity of these modes is a direct consequence of the molecule's symmetry. The symmetric stretch (ν₁) does not cause a change in the dipole moment, hence it is IR inactive. Both the asymmetric stretch (ν₃) and the bending motion (ν₂) induce a change in the dipole moment, making them IR active.

Caption: Vibrational modes for the linear this compound (BO₂⁻) anion.

Experimental Methodologies and Spectroscopic Data

The vibrational frequencies of the this compound anion have been determined under various conditions, including the gas phase, in inert matrices, and in the solid state.

3.1. Gas-Phase Infrared Spectroscopy

Studies on gaseous alkali metaborates (MBO₂) have provided valuable data on the near-isolated BO₂⁻ group. In these high-temperature experiments, the vapor is analyzed by IR spectroscopy. The strong electrostatic interaction with the alkali cation (M⁺) influences the vibrational frequencies.

Experimental Protocol: High-Temperature Gas-Phase IR Spectroscopy

-

Sample Preparation: The alkali this compound salt (e.g., LiBO₂, NaBO₂, CsBO₂) is placed in a high-temperature sample cell, typically made of nickel or other resistant material.[3]

-

Heating: The cell is heated in a resistance furnace to temperatures ranging from 900°C to 1400°C to generate sufficient vapor pressure.[3]

-

Spectrometer Setup: A spectrometer, such as a modified Perkin-Elmer Model 12C, equipped with optics suitable for the desired frequency range (e.g., LiF, NaCl, CsBr, CsI) is used.[3]

-

Data Acquisition: The infrared radiation is passed through the vapor-filled cell, and the absorption or emission spectrum is recorded. An inert gas at atmospheric pressure may be used to prevent sample deposition on the windows.[3]

-

Analysis: The observed absorption bands corresponding to the gaseous this compound monomer are identified and assigned to specific vibrational modes.

Table 1: Gas-Phase Vibrational Frequencies of Alkali Metaborates (MBO₂)[3]

| Compound (Gas) | ν₃ (Asymmetric Stretch) cm⁻¹ | ν₂ (Bending) cm⁻¹ |

|---|---|---|

| ¹¹B¹⁶O₂⁻ (in LiBO₂) | 1935 | 600 |

| ¹⁰B¹⁶O₂⁻ (in LiBO₂) | 2000 | 610 |

| ¹¹B¹⁶O₂⁻ (in NaBO₂) | 1935 | 600 |

| ¹⁰B¹⁶O₂⁻ (in NaBO₂) | 2000 | 610 |

| ¹¹B¹⁶O₂⁻ (in CsBO₂) | 1935 | 600 |

| ¹⁰B¹⁶O₂⁻ (in CsBO₂) | 2000 | 610 |

3.2. Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive or high-temperature species by trapping them in a rigid, inert host material (like argon or nitrogen) at cryogenic temperatures.[4] This minimizes intermolecular interactions, allowing for the study of nearly isolated molecules.[4]

Experimental Protocol: Matrix Isolation IR Spectroscopy

-

Matrix Gas Preparation: A host gas, typically a noble gas like Argon (Ar) or Nitrogen (N₂), is chosen for its inertness and optical transparency.[5]

-

Sample Vaporization: The this compound salt is heated in a Knudsen cell or furnace to produce a molecular beam of the gaseous species.

-

Co-deposition: The sample vapor is mixed with a large excess of the matrix gas and the mixture is directed onto a cryogenic window (e.g., CsI) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[4]

-

Matrix Formation: The gas mixture rapidly freezes on the cold window, forming a solid matrix where the this compound molecules are randomly distributed and isolated from one another.[5]

-

Spectroscopic Measurement: An IR beam is passed through the matrix-coated window, and the absorption spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The sharp absorption bands are assigned to the vibrational modes of the isolated this compound anion. Isotopic substitution (e.g., using ¹⁰B) is often employed to confirm assignments.

Table 2: Vibrational Frequencies of BO₂⁻ in Inert Matrices

| Isotope | Matrix | ν₃ (Asymmetric Stretch) cm⁻¹ | ν₂ (Bending) cm⁻¹ | Reference |

|---|---|---|---|---|

| ¹¹BO₂⁻ | Argon | 1978.5 | 589.5 | [3] |

| ¹⁰BO₂⁻ | Argon | 2045.0 | 598.0 | [3] |

| ¹¹BO₂⁻ | KI Crystal | ~1980 | ~603 | |

3.3. Solid-State IR and Raman Spectroscopy

In the solid state, metaborates often exist as polymeric structures, most commonly the cyclic trimer [B₃O₆]³⁻.[1] This leads to more complex vibrational spectra compared to the monomer. The crystal lattice environment can also cause band splitting and shifts.

Experimental Protocol: KBr Pellet for FT-IR Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent disc.[6]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is typically recorded first. The sample spectrum is then recorded, commonly in the 4000-400 cm⁻¹ range.[6]

-

Analysis: The resulting spectrum is analyzed to identify absorption bands characteristic of the borate structural units (e.g., BO₃ triangles and BO₄ tetrahedra within the polymer).

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Ar⁺ ion or Nd:YAG laser) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to a detector. The spectrum is recorded as intensity versus the Raman shift (in cm⁻¹).

-

Analysis: The Raman spectrum is analyzed to identify vibrational modes. The strong, sharp band around 805 cm⁻¹ in many borate glasses is characteristic of the symmetric breathing mode of boroxol rings.[7]

Table 3: Selected Vibrational Frequencies of Solid Metaborates

| Compound | Structural Unit | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|---|

| K₅Ba₂(B₁₀O₁₇)₂(BO₂) | Linear BO₂⁻ | IR | 1938 | ¹¹B-O Asymmetric Stretch | [8] |

| K₅Ba₂(B₁₀O₁₇)₂(BO₂) | Linear BO₂⁻ | IR | 2009 | ¹⁰B-O Asymmetric Stretch | [8] |

| LiBO₂ (melt) | Ring (B₃O₆)³⁻ | Raman | ~1123 | B-O Stretching | [9] |

| β-BaB₂O₄ | Ring (B₃O₆)³⁻ | Ab initio Calc. | ~630 | Ring Breathing | [2] |

| Zn₄O(BO₂)₆ | BO₄ Tetrahedra | Raman | 922, 1071 | B-O Stretching | [10],[11] |

| NaBO₂·xH₂O | B(OH)₄⁻ | Raman | 744 | Symmetric B-O Stretch | [12] |

| NaBO₂·xH₂O | B(OH)₄⁻ | IR | 958 | Asymmetric B-O Stretch |[12] |

Note: In aqueous solutions, the this compound anion readily hydrates to form the tetrahydroxyborate anion, [B(OH)₄]⁻, which has a tetrahedral geometry and a different set of vibrational modes.[1][12]

Caption: A generalized workflow for the vibrational spectroscopic analysis of this compound anions.

Role of Theoretical Calculations

Computational chemistry plays a vital role in interpreting vibrational spectra. Methods like Density Functional Theory (DFT) and ab initio calculations are used to:

-

Predict Frequencies: Calculate the vibrational frequencies and intensities for different possible structures (monomer, trimer, etc.).[13]

-

Assign Modes: Visualize the atomic motions for each calculated frequency, allowing for unambiguous assignment of experimental bands to specific vibrational modes.[13]

-

Confirm Structures: By comparing calculated spectra for different isomers with the experimental spectrum, the most likely structure of the anion in a given environment can be determined.

Generally, calculated frequencies from methods like Hartree-Fock or DFT agree well with experimental values, although they sometimes require empirical scaling factors to correct for anharmonicity and other approximations.[13][14]

Caption: Hydration of this compound anions to tetrahydroxyborate in aqueous solution.